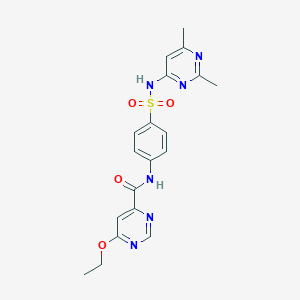

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Historical Development of Pyrimidine-Based Medicinal Scaffolds

Pyrimidine derivatives have been integral to medicinal chemistry since their structural elucidation in the late 19th century. The foundational work of Pinner, who first defined pyrimidines as nitrogen-containing heterocycles, laid the groundwork for their exploration in drug discovery. Early applications focused on antiviral and antibacterial agents, exemplified by fluorinated imidazopyrimidines patented in 1967. Over subsequent decades, pyrimidine scaffolds evolved into versatile platforms for kinase inhibition, cytokine modulation, and receptor targeting. For instance, 2003 marked a milestone with pyrimidine-based p38 MAP kinase inhibitors showing efficacy in autoimmune diseases. The scaffold’s adaptability is further evidenced by its role in GABA receptor modulation (2010s) and interferon gene agonism (2021). This historical trajectory underscores pyrimidine’s transition from simple heterocycles to multifunctional pharmacophores in modern therapeutics.

Significance of Dual Pyrimidine Architecture in Drug Design

The compound’s dual pyrimidine architecture—a 2,6-dimethylpyrimidine linked via sulfonamide to a 6-ethoxypyrimidine-carboxamide—represents a strategic advancement in structure-based design. Bicyclic pyrimidine systems, such as pyrimido[1,6-a]pyrimidines, demonstrate enhanced binding affinity due to increased planar rigidity and π-π stacking capabilities. Computational studies suggest that dual pyrimidine systems create synergistic interactions with ATP-binding pockets in kinases, as seen in CDK and TYK2 inhibitors. The ethyloxy group at position 6 introduces steric and electronic modulation, potentially improving metabolic stability compared to earlier analogs. This dual-ring system aligns with trends in kinase inhibitor development, where scaffold complexity correlates with target selectivity.

Evolution of Sulfonamide-Linked Heterocycles in Therapeutic Agents

Sulfonamide linkages have been refined since their 1930s debut in antibacterial agents. Modern applications leverage sulfonamides as bis-heterocyclic linkers, enhancing solubility and enabling ternary complex formation with biological targets. For example, sulfamoyl-bridged pyrimidines in CRF1 receptor ligands (2005) demonstrated improved blood-brain barrier penetration. The sulfonamide group in this compound likely serves dual roles: (1) as a hydrogen-bond acceptor via its sulfonyl oxygen atoms, and (2) as a conformational restriction element between the two pyrimidine rings. Structural analogs, such as pyrimidine-sulfonamide hybrids targeting tubulin polymerization, highlight this group’s versatility in disrupting protein-protein interactions.

Structural Rationale for Combining Pyrimidine and Sulfonamide Pharmacophores

The integration of pyrimidine and sulfonamide motifs capitalizes on complementary physicochemical properties:

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-4-29-18-10-16(20-11-21-18)19(26)24-14-5-7-15(8-6-14)30(27,28)25-17-9-12(2)22-13(3)23-17/h5-11H,4H2,1-3H3,(H,24,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEBJZTVVYGXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

It can be inferred from related compounds that it may exert its effects by inhibiting protein kinases. This inhibition could lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism.

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H21FN4O4S

- Molecular Weight : 444.48 g/mol

- CAS Number : 617696-75-0

- Density : 1.388 g/cm³ (predicted)

- pKa : 7.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfamoyl group is known to interact with bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making it a candidate for antibacterial therapy.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial properties. A study conducted on various derivatives showed that modifications in the pyrimidine ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus | Reference |

|---|---|---|---|

| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL | |

| This compound | MIC = 8 µg/mL | MIC = 4 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the ethoxy group enhances lipophilicity, improving cellular uptake and bioavailability.

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent investigation involved synthesizing a series of sulfamoyl derivatives and evaluating their antibacterial activity against resistant strains of bacteria. The results indicated that the target compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent. -

Case Study on Anticancer Properties :

A study focused on the effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Several pyrimidine and sulfonamide derivatives have been synthesized and tested for antimicrobial activity. Key structural comparisons include:

Key Observations :

- Ethoxy Group : The ethoxypyrimidine carboxamide moiety could improve lipophilicity compared to methyl or chlorophenyl groups, influencing membrane permeability .

Pharmacopeial Sulfonamides

USP standards for sulfamethoxazole and its related compounds () highlight structural similarities and differences:

| Compound Name | Sulfamoyl Attachment | Key Substituents | Application |

|---|---|---|---|

| Target Compound | 4-Phenyl | 2,6-Dimethylpyrimidin-4-yl | Research compound |

| Sulfamethoxazole | 4-Phenyl | 5-Methylisoxazol-3-yl | Antibacterial (clinical use) |

| Sulfamethoxazole Related Comp. A | 4-Phenyl | 5-Methylisoxazol-3-yl + acetyl | Impurity profile |

Key Observations :

Physicochemical and Conformational Properties

- Melting Points/Yields : Compounds in exhibit melting points of 76–83°C and yields of 58–76%, suggesting moderate stability during synthesis. The target compound’s ethoxy group may increase melting points due to enhanced molecular symmetry .

- Conformational Stability: Pyrimidine derivatives in exhibit dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) that influence hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.